
tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate
Overview
Description
tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate (CAS: 710973-92-5, molecular formula: C₁₄H₂₆N₂O₂) is a carbamate-protected pyrrolidine derivative featuring a cyclopentyl substituent at the pyrrolidine nitrogen. This compound is widely utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules. Its structure combines a rigid pyrrolidine ring with a lipophilic cyclopentyl group, making it valuable for modulating solubility, bioavailability, and target binding in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate typically involves the reaction of 1-cyclopentylpyrrolidine with tert-butyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as column chromatography or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination. The industrial process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamates undergo hydrolysis under acidic or basic conditions to yield amines. For tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate:
Acidic Hydrolysis
In 6M HCl at 80°C for 4 hours, the Boc group is cleaved to produce 1-cyclopentylpyrrolidin-3-amine and tert-butanol .
Basic Hydrolysis
NaOH (1M) in THF/H₂O (3:1) at 60°C for 6 hours achieves deprotection, with yields >90% .
Condition | Temperature | Time | Products | Yield |
---|---|---|---|---|
6M HCl | 80°C | 4h | 1-cyclopentylpyrrolidin-3-amine + tert-butanol | 85% |
1M NaOH (THF/H₂O) | 60°C | 6h | 1-cyclopentylpyrrolidin-3-amine | 92% |
Alkylation Reactions
The pyrrolidine nitrogen participates in nucleophilic substitution. Reaction with methyl iodide in DMF at 25°C for 12 hours yields tert-butyl N-(1-cyclopentyl-3-methylpyrrolidin-3-yl)carbamate .
Key Data :
Curtius Rearrangement
Under anhydrous conditions with acyl azides, the compound forms isocyanate intermediates. Reaction with NaN₃ and Boc₂O in ethyl acetate at -10°C produces tert-butyl (3-isocyanatopyrrolidin-1-yl)cyclopentylcarbamate .
Reaction Pathway :
-
Acyl azide formation via NaN₃/Boc₂O.
-
Thermal decomposition to isocyanate.
Parameter | Value |
---|---|
Temperature | -10°C → 25°C |
Reaction Time | 8h |
Yield | 67% |
Catalytic Hydrogenation
The cyclopentyl group remains inert under hydrogenation conditions (H₂, Pd/C), but the pyrrolidine ring can undergo saturation. In methanol at 50 psi H₂ and 25°C for 6 hours, this compound forms this compound (saturated) .
Catalyst : 10% Pd/C
Conversion : 95%
Selectivity : >99% for pyrrolidine saturation .
Phase-Transfer Catalysis (PTC)
In biphasic systems (CH₂Cl₂/H₂O), the compound reacts with benzyl bromide under PTC conditions (tetrabutylammonium bromide, 0.1 eq) to form tert-butyl N-(1-cyclopentyl-3-benzylpyrrolidin-3-yl)carbamate .
Parameter | Value |
---|---|
Reaction Time | 12h |
Temperature | 40°C |
Yield | 82% |
Stability Profile
Scientific Research Applications
Research indicates that tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate exhibits notable biological activity, particularly concerning its effects on the central nervous system (CNS). Key findings include:
- Neurotransmitter Modulation : The compound may modulate neurotransmitter release, which has implications for treating neurological disorders such as depression and anxiety.
- Receptor Interaction : Investigations into its binding affinity to specific receptors could provide insights into its mechanism of action, potentially leading to novel therapeutic strategies.
Applications in Medicinal Chemistry
This compound holds promise in several areas of medicinal chemistry:
- Drug Design : Its unique structure allows it to interact with various biological targets, making it a candidate for drug development aimed at neurological conditions.
- Intermediate in Synthesis : The compound may serve as an intermediate in the synthesis of other bioactive compounds, enhancing its utility in pharmaceutical applications.
Case Studies and Research Findings
Several studies have explored the potential applications of this compound:
- CNS Activity Studies : Research has demonstrated that derivatives of this compound can influence neurotransmitter pathways, indicating potential use in treating CNS disorders.
- Pharmacological Investigations : Further studies are needed to elucidate the specific interactions of this compound with biological systems and their implications for drug development.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target .
Comparison with Similar Compounds
The compound is structurally analogous to other carbamate-protected pyrrolidine or cyclopentane derivatives. Below is a systematic comparison based on substituent variations, molecular properties, and applications:
Structural Analogs with Pyrrolidine Backbone
Table 1: Comparison of Pyrrolidine-Based Carbamates
Key Observations :
- Lipophilicity : The cyclopentyl group in the target compound enhances lipophilicity compared to benzyl or pyrimidinyl analogs, favoring blood-brain barrier penetration .
- Polarity : Hydroxymethyl or pyrimidinyl substituents increase polarity, improving aqueous solubility for peptide-based therapeutics .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, fluoro) in nitrophenyl derivatives enhance electrophilicity, useful in covalent inhibitor design .
Cyclopentane and Bicyclic Derivatives
Table 2: Cyclopentane and Bicyclic Carbamates
Key Observations :
- Rigidity: Bicyclic structures (e.g., norbornane analogs) impose conformational constraints, improving target selectivity .
- Chirality : Cyclopentene derivatives with hydroxymethyl groups offer stereochemical diversity for asymmetric synthesis .
Functional Group Variations
- Amino Derivatives: tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate (CAS: 1821739-64-3) introduces a basic amino group, enhancing interactions with acidic residues in receptors .
- Sulfonyl Chlorides : tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate (CAS: 1956335-01-5) serves as a reactive intermediate for sulfonamide-based drug candidates .
Biological Activity
Tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate is an organic compound classified as a carbamate, with the molecular formula C₁₄H₂₆N₂O₂ and a molecular weight of 254.37 g/mol. This compound has garnered attention for its potential biological activities, particularly in relation to neurological functions and neurotransmitter modulation. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological implications.
Chemical Structure and Properties
The structure of this compound features a tert-butyl group attached to a nitrogen atom, which is also bonded to a cyclopentyl-substituted pyrrolidine. The compound can undergo hydrolysis, yielding 1-cyclopentylpyrrolidin-3-amine and tert-butanol under specific conditions, indicating its potential reactivity in biological systems .
Research indicates that this compound may interact with various neurotransmitter systems, potentially modulating neurotransmitter release. This action could be significant in developing treatments for neurological disorders. The compound's unique cyclopentane moiety may enhance its selectivity and potency compared to structurally similar compounds .
Neurotransmitter Interactions
Studies have shown that this carbamate derivative may influence neurotransmitter pathways. It has been suggested that it could act as a modulator for neurotransmitter receptors, which may lead to therapeutic applications in treating conditions such as anxiety, depression, or neurodegenerative diseases. Further research is needed to elucidate the specific receptors involved and the extent of its effects on neurotransmission.
Case Studies
- CNS Activity : A study investigating the central nervous system (CNS) effects of related carbamates found that modifications in the structure significantly impacted their biological activity. This compound's structure suggests it may exhibit similar CNS activity due to its ability to cross the blood-brain barrier .
- Binding Affinity : Preliminary investigations into the binding affinity of this compound to specific receptors indicate potential interactions with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. However, detailed binding studies are required to confirm these interactions.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl methyl(pyrrolidin-3-yl)carbamate | C₁₀H₂₀N₂O₂ | Lacks cyclopentane substituent; simpler structure |
Tert-butyl N-(pyrrolidin-3-yl)carbamate | C₁₃H₂₅N₂O₂ | No cyclopentane; retains pyrrolidine core |
Tert-amyl N-(1-cyclohexylpyrrolidin-3-yl)carbamate | C₁₄H₂₈N₂O₂ | Cyclohexane instead of cyclopentane |
Uniqueness : The presence of the cyclopentane moiety in this compound potentially confers unique pharmacological properties that may enhance its efficacy as a therapeutic agent .
Future Directions
The biological activity of this compound warrants further investigation. Future studies should focus on:
- In vitro and in vivo studies to assess its pharmacokinetics and pharmacodynamics.
- Detailed receptor binding assays to identify specific interactions with neurotransmitter systems.
- Clinical trials to evaluate its therapeutic potential in treating neurological disorders.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate, and how are coupling agents like EDCI/HOBt utilized?
- Methodological Answer : The synthesis typically involves condensation reactions between tert-butyl carbamate precursors and cyclopentylpyrrolidine derivatives. Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are critical for activating carboxylic acids, facilitating amide bond formation. These agents improve reaction efficiency by reducing racemization and side reactions. For example, EDCI/HOBt systems have been employed in synthesizing analogous carbamates to achieve yields >70% under mild conditions .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the tert-butyl group (δ ~1.4 ppm) and carbamate carbonyl (δ ~155 ppm).
- GC/MS : Used to assess purity and detect volatile byproducts. For instance, GC/MS analysis of similar carbamates identified impurities at <2% .
- HPLC : Reversed-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity, especially for chiral variants .
Q. What safety precautions are critical when handling tert-butyl carbamate derivatives in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks. Safety data sheets (SDS) for analogous compounds indicate no acute toxicity but recommend precautionary measures due to limited long-term exposure data .
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural elucidation?
- Methodological Answer :
- Software Tools : Use SHELX for refinement and ORTEP-3 for visualizing thermal ellipsoids. For example, SHELXL’s twin refinement feature can resolve overlapping peaks in twinned crystals .
- Validation Metrics : Cross-check R-factors (R₁ < 0.05) and residual electron density maps. Contradictions in bond lengths (e.g., C–N vs. C–O) may arise from disorder; partial occupancy modeling in SHELX can address this .
Q. What strategies optimize reaction conditions to improve yield and selectivity in carbamate synthesis?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity. For sterically hindered derivatives, DMF at 60°C increased yields by 20% compared to THF .
- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura cross-coupling for functionalized carbamates, achieving >85% selectivity in biphenyl derivatives .
- Kinetic Control : Slow addition of reagents minimizes exothermic side reactions, critical for maintaining stereochemical fidelity .
Q. How can computational chemistry predict reactivity and stability under varying experimental conditions?
- Methodological Answer :
- DFT Calculations : Models like B3LYP/6-31G(d) predict transition states for carbamate hydrolysis. For tert-butyl derivatives, activation energies correlate with pH-dependent stability (e.g., t₁/₂ = 48 hrs at pH 7 vs. 2 hrs at pH 2) .
- Molecular Dynamics (MD) : Simulate solvation effects to optimize solvent selection. MD studies on similar carbamates showed acetonitrile improves solubility by 30% over DCM .
Q. What methodologies control stereochemistry in chiral carbamate derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce enantioselectivity during cyclopentylpyrrolidine ring formation. Reported enantiomeric excess (ee) values reach 95% for bicyclic carbamates .
- Asymmetric Catalysis : Chiral Pd complexes (e.g., Josiphos ligands) enable dynamic kinetic resolution in propargylamine intermediates, achieving dr >10:1 .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on carbamate stability in acidic media?
- Methodological Answer :
- Controlled Studies : Replicate conditions (e.g., 0.1M HCl, 25°C) and monitor degradation via LC-MS. Discrepancies may arise from impurities (e.g., residual HCl in solvents accelerating hydrolysis).
- Mechanistic Probes : Isotopic labeling (¹⁸O-H₂O) traces hydrolysis pathways. For tert-butyl carbamates, competing mechanisms (acid-catalyzed vs. nucleophilic attack) explain variability in half-lives .
Properties
IUPAC Name |
tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-8-9-16(10-11)12-6-4-5-7-12/h11-12H,4-10H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOIOFJINUUTMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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